molecular formula C20H14ClNO3 B11956941 2-benzoyl-4-chlorophenyl N-phenylcarbamate CAS No. 94796-87-9

2-benzoyl-4-chlorophenyl N-phenylcarbamate

Cat. No.: B11956941
CAS No.: 94796-87-9
M. Wt: 351.8 g/mol
InChI Key: AEHMSNOXYGCVEJ-UHFFFAOYSA-N
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Description

2-benzoyl-4-chlorophenyl N-phenylcarbamate is an organic compound with the molecular formula C20H14ClNO3 and a molecular weight of 351.792 . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique chemical structure, which includes a benzoyl group, a chlorophenyl group, and a phenylcarbamate group.

Preparation Methods

The synthesis of 2-benzoyl-4-chlorophenyl N-phenylcarbamate typically involves the reaction of 2-benzoyl-4-chlorophenol with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization from a suitable solvent .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

2-benzoyl-4-chlorophenyl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzoyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction usually targets the carbonyl group in the benzoyl moiety, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted phenylcarbamates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce benzyl alcohol derivatives .

Scientific Research Applications

2-benzoyl-4-chlorophenyl N-phenylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its carbamate moiety is known to interact with biological targets, making it a promising lead compound for drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzoyl-4-chlorophenyl N-phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor. The benzoyl and chlorophenyl groups contribute to the compound’s overall binding affinity and specificity for its targets .

Comparison with Similar Compounds

2-benzoyl-4-chlorophenyl N-phenylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

94796-87-9

Molecular Formula

C20H14ClNO3

Molecular Weight

351.8 g/mol

IUPAC Name

(2-benzoyl-4-chlorophenyl) N-phenylcarbamate

InChI

InChI=1S/C20H14ClNO3/c21-15-11-12-18(25-20(24)22-16-9-5-2-6-10-16)17(13-15)19(23)14-7-3-1-4-8-14/h1-13H,(H,22,24)

InChI Key

AEHMSNOXYGCVEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)OC(=O)NC3=CC=CC=C3

Origin of Product

United States

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